Diethyl (2-phenylethyl)(prop-1-yn-1-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-phenylethyl)(prop-1-yn-1-yl)propanedioate is a chemical compound known for its unique structure and properties. It is a diethyl ester derivative of propanedioic acid, featuring a phenylethyl and a prop-1-yn-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-phenylethyl)(prop-1-yn-1-yl)propanedioate typically involves the esterification of propanedioic acid derivatives with appropriate alcohols. One common method includes the reaction of diethyl malonate with phenylethyl bromide and propargyl bromide in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-phenylethyl)(prop-1-yn-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and ethers
Scientific Research Applications
Diethyl (2-phenylethyl)(prop-1-yn-1-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl (2-phenylethyl)(prop-1-yn-1-yl)propanedioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (prop-2-yn-1-yl)malonate
- Dimethyl (prop-2-yn-1-yl)malonate
- Diethyl 2-propynylmalonate
Uniqueness
Diethyl (2-phenylethyl)(prop-1-yn-1-yl)propanedioate is unique due to the presence of both phenylethyl and prop-1-yn-1-yl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
716316-48-2 |
---|---|
Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
diethyl 2-(2-phenylethyl)-2-prop-1-ynylpropanedioate |
InChI |
InChI=1S/C18H22O4/c1-4-13-18(16(19)21-5-2,17(20)22-6-3)14-12-15-10-8-7-9-11-15/h7-11H,5-6,12,14H2,1-3H3 |
InChI Key |
GESLCHLRFSDGDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)(C#CC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.